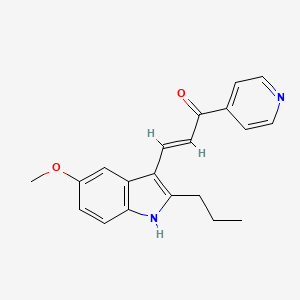

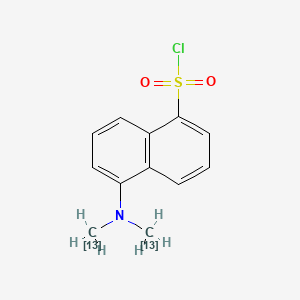

Dansyl chloride-13C2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dansyl chloride-13C2 can be synthesized by reacting the corresponding sulfonic acid with an excess of phosphorus oxychloride (POCl3) at room temperature . The reaction typically proceeds as follows:

- Dissolve the sulfonic acid in a suitable solvent such as dichloromethane.

- Add phosphorus oxychloride dropwise to the solution while maintaining the temperature at room temperature.

- Stir the reaction mixture for several hours until the reaction is complete.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the addition of reagents and maintain optimal reaction conditions. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Dansyl chloride-13C2 primarily undergoes substitution reactions with primary and secondary amines to form stable sulfonamide adducts . These reactions are highly specific and result in the formation of fluorescent products.

Common Reagents and Conditions

The typical reaction conditions for the derivatization of amines with this compound include:

- Solvent: Acetonitrile or dichloromethane

- Base: Sodium carbonate or sodium bicarbonate

- Temperature: Room temperature

- Reaction time: 30-60 minutes

Major Products

The major products formed from the reaction of this compound with amines are dansylated amines, which exhibit strong fluorescence. These products are commonly used in various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and fluorescence spectroscopy .

Scientific Research Applications

Dansyl chloride-13C2 has a wide range of applications in scientific research, including:

Chemistry: Used as a derivatizing agent for the analysis of amines and phenols in complex mixtures.

Biology: Employed in the labeling of proteins and peptides to study their structure and function.

Medicine: Utilized in the development of diagnostic assays for the detection of biomarkers and metabolites.

Mechanism of Action

The mechanism of action of dansyl chloride-13C2 involves the formation of a covalent bond between the sulfonyl chloride group and the amino group of the target molecule. This reaction results in the formation of a stable sulfonamide linkage, which imparts strong fluorescence to the labeled molecule . The fluorescence properties of the dansyl group allow for the sensitive detection and quantification of the labeled compounds in various analytical techniques .

Comparison with Similar Compounds

Similar Compounds

Dansyl chloride: The non-isotopically labeled version of dansyl chloride-13C2, commonly used for similar applications.

4-(Dimethylamino)benzoyl chloride: Another derivatizing agent used for the detection of amines and phenols.

Uniqueness

This compound is unique due to its isotopic labeling with carbon-13, which provides additional advantages in mass spectrometry applications. The isotopic label allows for the differentiation of labeled compounds from their non-labeled counterparts, enabling more accurate quantification and analysis .

Properties

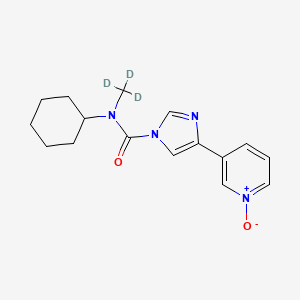

Molecular Formula |

C12H12ClNO2S |

|---|---|

Molecular Weight |

271.73 g/mol |

IUPAC Name |

5-[di((113C)methyl)amino]naphthalene-1-sulfonyl chloride |

InChI |

InChI=1S/C12H12ClNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3/i1+1,2+1 |

InChI Key |

XPDXVDYUQZHFPV-ZDOIIHCHSA-N |

Isomeric SMILES |

[13CH3]N([13CH3])C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

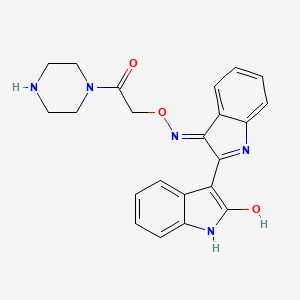

![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)